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Executive Summary

Valoctocogene roxaparvovec (formerly BMN 270) is an adeno-associated virus serotype 5
(AAV5)-based gene therapy vector designed for the treatment of severe hemophilia A. It
delivers a functional copy of the gene encoding a B-domain deleted, SQ form of human
coagulation factor VIII (hFVIII-SQ) to hepatocytes, aiming to restore endogenous FVIII
production. This document provides a comprehensive overview of the core preclinical studies
that characterized the pharmacology, efficacy, biodistribution, and safety profile of
valoctocogene roxaparvovec, forming the basis for its clinical development. The data presented
herein are compiled from foundational studies in murine and non-human primate models.

Mechanism of Action

Valoctocogene roxaparvovec is engineered to provide sustained, endogenous expression of
Factor VIII. The mechanism involves a multi-step process following a single intravenous
infusion. The AAV5 vector targets hepatocytes, leveraging a liver-specific promoter to drive the
transcription of the hFVIII-SQ transgene.[1][2] Once inside the hepatocyte nucleus, the single-
stranded DNA vector genome is processed into a stable, double-stranded circular episome,
which serves as a template for long-term FVIII expression.[3][4][5] The newly synthesized
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hFVIII-SQ protein is then secreted into the bloodstream, where it can participate in the
coagulation cascade.[1]
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Caption: Mechanism of action from infusion to FVIII protein secretion.

Preclinical Pharmacology and Efficacy

Efficacy was evaluated in well-established animal models of hemophilia A and in non-human
primates to assess transgene expression.

Efficacy in Murine Models

In hemophilia A mice, a single intravenous injection of valoctocogene roxaparvovec resulted in
dose-dependent expression of hFVIII-SQ, leading to a corresponding correction of bleeding
time and reduction in blood loss.[1] At the highest doses tested, a complete correction of the
bleeding phenotype was achieved.[1] Studies also investigated the impact of age at
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administration, finding that neonatal mice required the same total vector genome dose as
adults to achieve sustained, albeit lower, plasma levels of hFVIII-SQ into adulthood.[6]

Transgene Expression in Non-Human Primates

To bridge the translational gap, valoctocogene roxaparvovec was administered to healthy non-
human primates (cynomolgus monkeys). These studies confirmed that a single intravenous
infusion could produce therapeutic levels of circulating hFVIII-SQ.[1]

Quantitative Efficacy Data

Table 1: hFVIII-SQ Expression in Non-Human Primates (Cynomolgus Monkeys)

Peak Plasma hFVIII-SQ

Dose (vg/kg) Lol e Level (ng/mL)
1.0 x 10% 1001 22.8

1.0x 10% 1002 4.8

3.6 x 1013 2001 41.3

3.6 x 1013 2002 45.6

Data sourced from a preclinical study in male cynomolgus monkeys, with plasma levels
measured up to 8 weeks post-dosing.[1]

Experimental Protocols

Note: Detailed, step-by-step protocols from the IND-enabling studies are proprietary. The
following descriptions are based on published methodologies.

e Animal Models: Studies utilized hemophilic mice (Factor VIII deficient) and male cynomolgus
monkeys.[1]

» Vector Administration: The vector was administered as a single bolus via intravenous
injection.[1]
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« Efficacy Endpoints (Mice): Bleeding phenotype was assessed using methods such as tail clip
assays to measure bleeding time and total blood loss. Plasma was collected to determine
hFVIII-SQ protein levels.[1]

o FVIII Activity Assays: Plasma hFVIII-SQ protein levels were measured using techniques such
as enzyme-linked immunosorbent assay (ELISA). In clinical settings, Factor VIII activity is
measured by both chromogenic substrate assays (CSA) and one-stage clotting assays
(OSA).[1][Z]
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Caption: A typical workflow for a preclinical efficacy study.
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Preclinical Pharmacokinetics and Biodistribution

Pharmacokinetic studies focused on the biodistribution, persistence, and clearance of vector
DNA following systemic administration.

Biodistribution and Vector Processing

Preclinical studies demonstrated that following intravenous administration, vector genomes
distribute to several tissues, but are found primarily and persistently in the liver, the target
organ.[7] Molecular analyses in both mice and non-human primates tracked the processing of
the vector genome over time. These studies showed that within one week of dosing, the
formation of full-length circular episomes begins in the liver.[3][4] Over a period of up to 6
months, the quantity of these stable circular episomes increased, which correlated significantly
with hFVIII-SQ RNA transcript levels and sustained protein expression.[3][4][5]

Germline Transmission Potential

The potential for germline transmission was assessed in nonclinical studies. In a mating study
involving immune-deficient mice, vector DNA was not detected in the liver tissues of offspring
from naive females mated with dosed males, suggesting a low risk of germline transmission.[8]

Experimental Protocols

Note: Specifics of the analytical methods, such as primer sequences for gPCR, are not publicly
available. The following is a general description.

o Sample Collection: At designated time points post-administration, animals were euthanized
and a comprehensive set of tissues (including liver, spleen, gonads, heart, lung, kidney,
brain) and biofluids (blood, semen) were collected.[7][8]

» DNA Extraction: Total genomic DNA was extracted from tissue homogenates and fluid
samples using standard commercial kits.

e Vector Genome Quantification: A quantitative polymerase chain reaction (QPCR) assay was
used to detect and quantify the number of vector genomes. The assay typically targets a
specific sequence within the transgene cassette, such as the hFVIII-SQ coding sequence.[5]
Results are often expressed as vector genomes per microgram of genomic DNA.
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e Vector Processing Analysis: Advanced molecular techniques were employed to differentiate
between various forms of the vector genome (e.g., linear, circular, ITR-fused) in liver tissue
to understand the kinetics of episome formation.[3][4]

Preclinical Toxicology and Safety

A comprehensive toxicology program was conducted to support the Investigational New Drug
(IND) application and establish a preliminary safety profile.[9]

General Toxicology

IND-enabling toxicology studies were conducted in relevant animal species.[9] In the non-
human primate study, administration of valoctocogene roxaparvovec was well-tolerated, with no
observed elevation in key liver enzymes such as ALT or AST.[1] Long-term studies in mice (18
months) did not show a significantly higher rate of hepatocellular carcinoma compared to
control animals.[10] Overall, preclinical models showed no evidence of hepatocellular stress.[1]

Immunogenicity

In non-human primates, anti-AAV5 antibodies developed in all animals following dosing.[1] Anti-
hFVIII antibodies were also detected in three of the four monkeys in one study, a finding that is
critical for monitoring in human trials.[1]

Experimental Protocols

Note: The design of Good Laboratory Practice (GLP) toxicology studies is complex and tailored
for regulatory submission. The following represents a generalized workflow.

o Study Design: Toxicology studies are typically designed in compliance with regulatory
guidelines, using at least two species (one rodent, one non-rodent where appropriate).[11]
The design includes multiple dose groups and a control group.

¢ Monitoring: Animals are monitored for clinical signs, body weight changes, and food
consumption. Regular collection of blood for hematology and clinical chemistry analysis, as
well as urine for urinalysis, is performed.

» Pathology: At the end of the study, a full necropsy is performed. A comprehensive list of
tissues is collected for microscopic examination (histopathology) to identify any treatment-
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related changes. Organ weights are also recorded.

« Immunogenicity Assessment: Serum samples are analyzed for the presence of anti-AAV5
and anti-hFVIII antibodies using methods like bridging ELISA or neutralization assays.[7]

Select Relevant

Animal Species
(e.g., Mouse, NHP)

GLP Toxicolog* Study Conduct

Dose Escalation &
Control Groups

v

In-Life Monitoring
(Clinical Signs, Body Weight,
Clinical Pathology)

y

Terminal Necropsy &
Tissue Collection

P
e

Data And

lysis & Endpoints

Histopathology of Biodistribution Immunogenicity Assessment
All Major Organs (qPCR on Tissues) (Anti-AAV5, Anti-FVIII Abs)

Final Safety &
Toxicology Report
(for IND Submission)

Click to download full resolution via product page

Caption: Generalized workflow for a preclinical safety and toxicology assessment.

Conclusion
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The preclinical data package for valoctocogene roxaparvovec demonstrated a strong proof-of-
concept and a favorable safety profile. Studies in hemophilic mice established efficacy by
correcting the bleeding phenotype, while work in non-human primates confirmed the potential
for achieving therapeutic FVIII expression levels. Pharmacokinetic and biodistribution studies
confirmed liver-tropism and the formation of stable episomes, supporting the potential for long-
term efficacy. The comprehensive toxicology program did not identify dose-limiting toxicities,
enabling the initiation of clinical trials. These foundational studies were instrumental in the
successful progression of valoctocogene roxaparvovec into the clinic as a promising gene
therapy for severe hemophilia A.[9][12]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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